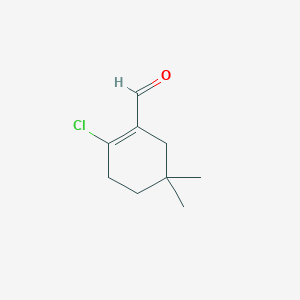
2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde
Cat. No. B7903569
M. Wt: 172.65 g/mol
InChI Key: MINMDMBMSALMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08168784B2
Procedure details


A solution of N,N-dimethylformamide (1.37 eq.) in CH2Cl2 (1.5 vol.) was cooled to 0° C. and then POCl3 (1.25 eq.) was added slowly to the N,N-dimethylformamide solution at below 25° C. The resulting solution was allowed to warm up to room temperature. A solution of 4,4-dimethylcyclohexanone (1.00 eq.) in CH2Cl2 (1.4 vol.) was added slowly to the above solution at below 30° C., and then the reaction mixture was stirred at 45° C. overnight. The reaction mixture was quenched into a cooled 10% sodium acetate solution (30.0 vol.) at below 15° C., followed by a CH2Cl2 rinse (4.6 vol.). The quenched mixture was stirred while allowing it to warm up to room temperature. The organic layer was separated and then aqueous layer was extracted with CH2Cl2 (7.6 vol.×3). The organic layer and CH2Cl2 extracts were combined and concentrated to give a solution and the solution was used in the next step without purification. 1H NMR (400 MHz, CDCl3) δ 10.1 (1H, s, CHO) 1H NMR (400 MHz, CDCl3) δ 10.1 (1H, s, CHO), 2.61-2.57 (2H, m), 2.09 (2H, s), 1.54-1.51 (2H, m), 0.95 (6H, s).






Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].O=P(Cl)(Cl)[Cl:8].[CH3:11][C:12]1([CH3:19])[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1>C(Cl)Cl>[Cl:8][C:15]1[CH2:16][CH2:17][C:12]([CH3:19])([CH3:11])[CH2:13][C:14]=1[CH:3]=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCC(CC1)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 45° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched into a cooled 10% sodium acetate solution (30.0 vol.) at below 15° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse (4.6 vol.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The quenched mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aqueous layer was extracted with CH2Cl2 (7.6 vol.×3)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was used in the next step without purification
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(CC(CC1)(C)C)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
